3-Bromo-5-fluoro benzoate d'éthyle

Vue d'ensemble

Description

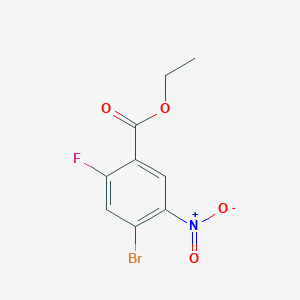

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has an average mass of 247.061 Da and a monoisotopic mass of 245.969162 Da .

Synthesis Analysis

The synthesis of Ethyl 3-Bromo-5-fluorobenzoate involves the reaction of 3-bromo-5-fluorobenzoic acid with ethanol in the presence of sulfuric acid. The reaction mixture is stirred overnight at 85°C. The product is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum .Molecular Structure Analysis

The InChI code for Ethyl 3-Bromo-5-fluorobenzoate is 1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 3-Bromo-5-fluorobenzoate is a liquid at room temperature . It has a molecular weight of 247.06 . The compound should be stored at a temperature between 2-8°C to maintain its stability .Applications De Recherche Scientifique

C9H8BrFO2 C_9H_8BrFO_2 C9H8BrFO2

et est utilisé dans diverses applications de recherche scientifique. Vous trouverez ci-dessous une analyse complète de six applications uniques, chacune détaillée dans sa propre section.Synthèse organique

3-Bromo-5-fluoro benzoate d'éthyle: est couramment utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes. Ses substituants bromo et fluoro en font un réactif polyvalent pour les réactions de couplage croisé, telles que les réactions de Suzuki et de Heck, qui sont essentielles à la construction de liaisons carbone-carbone dans les produits pharmaceutiques et les produits agrochimiques .

Chimie médicinale

En chimie médicinale, ce composé sert de bloc de construction pour le développement de nouveaux médicaments. Il peut être utilisé pour synthétiser des dérivés de benzofurane, qui se sont avérés prometteurs dans le traitement de diverses maladies en raison de leurs diverses activités biologiques, notamment des propriétés anti-inflammatoires et anticancéreuses .

Science des matériaux

Les chercheurs en science des matériaux peuvent utiliser le this compound pour créer de nouveaux matériaux présentant des propriétés de fluorescence spécifiques. L'atome de fluor peut influencer les caractéristiques photophysiques des matériaux, les rendant aptes à des applications dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques .

Normes analytiques

En raison de sa structure définitive et de sa stabilité, le this compound peut être utilisé comme étalon analytique en chromatographie et en spectrométrie de masse. Cela aide à identifier et à quantifier avec précision des composés similaires dans des mélanges complexes .

Recherche agricole

Dans le domaine de l'agriculture, les dérivés de ce composé peuvent être explorés pour leur utilisation potentielle comme pesticides ou herbicides. Les atomes de brome et de fluor peuvent être essentiels pour l'activité biologique de ces composés, affectant la croissance de diverses espèces végétales .

Études environnementales

Le this compound peut également être utilisé dans les études environnementales pour comprendre le comportement des composés organiques halogénés dans les écosystèmes. Ses produits de dégradation et son interaction avec d'autres produits chimiques environnementaux peuvent fournir des informations sur la pollution et les stratégies de remédiation .

Safety and Hazards

Ethyl 3-Bromo-5-fluorobenzoate may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Mécanisme D'action

Target of Action

Ethyl 3-Bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 The primary targets of this compound are currently not well-documented in the available literature

Action Environment

The action, efficacy, and stability of Ethyl 3-Bromo-5-fluorobenzoate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . Additionally, safety information suggests that the compound should be handled in a well-ventilated area and avoid contact with moisture .

Analyse Biochimique

Biochemical Properties

Ethyl 3-Bromo-5-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between Ethyl 3-Bromo-5-fluorobenzoate and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing the overall biochemical environment within the cell.

Cellular Effects

Ethyl 3-Bromo-5-fluorobenzoate has notable effects on various types of cells and cellular processes. In particular, it can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to Ethyl 3-Bromo-5-fluorobenzoate has been shown to alter the expression of genes involved in oxidative stress responses, potentially affecting the cell’s ability to manage reactive oxygen species . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-Bromo-5-fluorobenzoate involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, Ethyl 3-Bromo-5-fluorobenzoate has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-Bromo-5-fluorobenzoate can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to Ethyl 3-Bromo-5-fluorobenzoate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of Ethyl 3-Bromo-5-fluorobenzoate vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of Ethyl 3-Bromo-5-fluorobenzoate have been associated with toxic effects such as liver damage and oxidative stress in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

Ethyl 3-Bromo-5-fluorobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolism of Ethyl 3-Bromo-5-fluorobenzoate can influence metabolic flux and alter the levels of specific metabolites within the cell, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 3-Bromo-5-fluorobenzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, Ethyl 3-Bromo-5-fluorobenzoate may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

Ethyl 3-Bromo-5-fluorobenzoate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . For instance, Ethyl 3-Bromo-5-fluorobenzoate may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propriétés

IUPAC Name |

ethyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLQOVWASVDMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)

![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418509.png)